tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374740
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-9(7-12)14-8-4-5-8/h8-9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC18374740

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl 3-cyclopropyloxyazetidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-9(7-12)14-8-4-5-8/h8-9H,4-7H2,1-3H3
Standard InChI Key PABWXEXLCRYMJA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)OC2CC2

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3-cyclopropyloxyazetidine-1-carboxylate. Its molecular formula, C₁₁H₁₉NO₃, corresponds to a molecular weight of 213.27 g/mol .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of tert-butyl 3-cyclopropoxyazetidine-1-carboxylate typically involves multi-step protocols, leveraging both classical and modern synthetic techniques:

Cyclopropane Ring Formation

Cyclopropoxy groups are introduced via nucleophilic substitution or ring-opening reactions. For example, cyclopropanol derivatives can react with azetidine precursors under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures nitrogen protection during subsequent reactions .

Key Reaction Conditions and Yields

  • Grignard Reagent Addition: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide yields tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (87% yield) .

  • Catalytic Hydration: Isobutylene hydration using acid catalysts (e.g., H₂SO₄) forms tert-butanol derivatives, which can be further functionalized .

  • Low-Yield Pathways: Certain routes, such as ZnI₂-mediated cyanosilylation followed by acid hydrolysis, report modest yields (7%) due to side reactions .

Physicochemical Properties

Lipophilicity and Solubility

The compound exhibits moderate lipophilicity, with a calculated log P value of 2.5. This property enhances membrane permeability, making it suitable for CNS-targeted drug candidates. Aqueous solubility is limited (11.3 mg/mL), necessitating formulation adjustments for in vivo studies .

Stability Profile

Stability under physiological conditions is a critical advantage. The Boc group prevents premature degradation, while the azetidine ring remains intact in acidic and basic media (pH 2–9) .

Applications in Medicinal Chemistry

Intermediate in Antibiotic Synthesis

tert-Butyl 3-cyclopropoxyazetidine-1-carboxylate is a precursor to β-lactamase inhibitors and quinolone antibiotics. Its cyclopropoxy group enhances binding to bacterial enzyme active sites, as seen in analogs like ciprofloxacin .

CNS Drug Development

The compound’s ability to cross the blood-brain barrier (BBB) has spurred interest in neuropharmaceuticals. Derivatives inhibit monoamine oxidases (MAOs), potential targets for treating depression and Parkinson’s disease .

Peptide Mimetics

Azetidine rings serve as proline analogs in peptide synthesis. The tert-butyl ester facilitates solid-phase peptide coupling, enabling the production of protease-resistant therapeutics .

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